molecular formula C4H10O2 B1221857 meso-2,3-Butanediol CAS No. 5341-95-7

meso-2,3-Butanediol

Cat. No.: B1221857
CAS No.: 5341-95-7
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-ZXZARUISSA-N
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Description

meso-2,3-Butanediol: is an organic compound with the molecular formula C₄H₁₀O₂. It is one of the stereoisomers of 2,3-butanediol, which exists in three forms: dextro, levo, and meso. The meso form is unique because it is achiral, meaning it does not have a mirror image that is non-superimposable. This compound is a colorless, odorless liquid that is miscible with water and has various industrial and scientific applications.

Mechanism of Action

Target of Action

Meso-2,3-Butanediol (Meso-2,3-BD) is primarily targeted by bacteria such as Klebsiella pneumoniae and Bacillus licheniformis . These bacteria utilize Meso-2,3-BD in their metabolic processes, specifically in the production of biofuels and other biochemicals .

Mode of Action

The interaction of Meso-2,3-BD with its bacterial targets involves the conversion of this compound into other useful substances. For instance, in Klebsiella pneumoniae, glycerol dehydrogenase (Gdh) acts as a catalyst for the biosynthesis of D-2,3-BD from its precursor acetoin . The deletion of the gdh gene inhibits the flux of acetoin to D-2,3-BD biosynthesis, leading to the production of Meso-2,3-BD .

Biochemical Pathways

The production of Meso-2,3-BD involves several biochemical pathways. In Klebsiella pneumoniae, the conversion of pyruvate to α-acetolactate is a crucial step in the synthesis of Meso-2,3-BD . Additionally, the conversion of R-acetoin to 2 R,3 R-butanediol and S-acetoin to Meso-2,3-BD is catalyzed by glycerol dehydrogenase .

Result of Action

The action of Meso-2,3-BD results in the production of biofuels and other valuable chemicals. For instance, Meso-2,3-BD can be used as a monomer for bio-based polyurethanes or as an antiseptic agent . It can also be converted to 1,3-butadiene, which is used in the preparation of synthetic rubber .

Action Environment

The production of Meso-2,3-BD is influenced by various environmental factors. For example, the production of Meso-2,3-BD is generally promoted at low pH levels (i.e., acidic conditions) . Furthermore, the production of Meso-2,3-BD under low oxygen conditions has been reported . The type of carbon source used in the fermentation process also significantly influences the production of Meso-2,3-BD .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of 2,3-epoxybutane: meso-2,3-Butanediol can be synthesized by the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide ring, resulting in the formation of the diol.

    Fermentation: this compound can also be produced through the fermentation of sugars by microorganisms such as Klebsiella pneumoniae and Bacillus species. This method is particularly interesting for producing bio-based chemicals.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-2,3-Butanediol can undergo oxidation to form acetoin and diacetyl.

    Reduction: It can be reduced to form butane.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

    Reducing Agents: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can be used for reduction reactions.

    Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions can be employed.

Major Products:

    Acetoin and Diacetyl: These are major products formed during the oxidation of this compound.

    Butane: This is a product of the reduction of this compound.

Scientific Research Applications

Chemistry:

Biology:

    Antiseptic Agent:

Medicine:

    Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals.

Industry:

Comparison with Similar Compounds

    Dextro-2,3-Butanediol: This is one of the enantiomers of 2,3-butanediol.

    Levo-2,3-Butanediol: This is the other enantiomer of 2,3-butanediol.

    1,3-Butanediol: Another isomer of butanediol with different properties and applications.

Uniqueness: meso-2,3-Butanediol is unique because it is achiral and has an internal plane of symmetry, making it optically inactive. This property distinguishes it from its chiral counterparts, dextro-2,3-butanediol and levo-2,3-butanediol .

Properties

IUPAC Name

(2R,3S)-butane-2,3-diol
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InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
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DSSTOX Substance ID

DTXSID301031540
Record name Meso-2,3-Butanediol
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Molecular Weight

90.12 g/mol
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Physical Description

Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name meso-2,3-Butanediol
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Boiling Point

77.3-77.4 °C at 1.00E+01 mm Hg
Record name (R,R)-2,3-Butanediol
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Vapor Pressure

0.38 [mmHg]
Record name meso-2,3-Butanediol
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CAS No.

5341-95-7, 24347-58-8
Record name meso-2,3-Butanediol
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Record name (2R,3S)-butane-2,3-diol
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Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
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Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
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Synthesis routes and methods III

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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